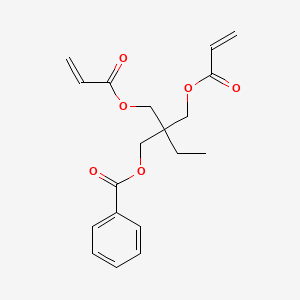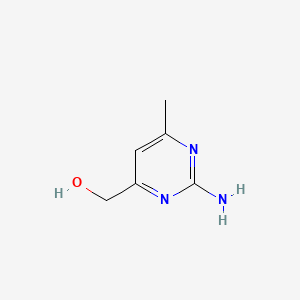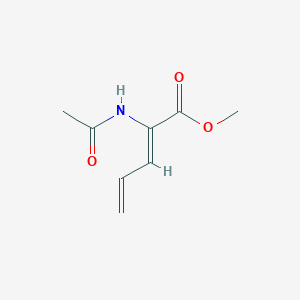
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is a chemical compound with a unique structure that includes a pentadienoic acid backbone, an acetylamino group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) typically involves the reaction of 2,4-pentadienoic acid with acetyl chloride to form the acetylamino derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions generally include:
Temperature: 0-5°C for the acetylation step, and reflux for the esterification step.
Catalyst: Sulfuric acid for esterification.
Solvent: Methanol for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetylamino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with new functional groups replacing the original acetylamino or ester groups.
Applications De Recherche Scientifique
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentadienoic acid: Lacks the acetylamino and methyl ester groups, making it less versatile in certain reactions.
2-(Acetylamino)-2-methylpropanoic acid: Similar in structure but with a different backbone, leading to different reactivity and applications.
Methyl 2,4-pentadienoate: Lacks the acetylamino group, affecting its biological activity and chemical reactivity.
Uniqueness
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the acetylamino and methyl ester groups provides versatility in synthesis and biological interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl (2Z)-2-acetamidopenta-2,4-dienoate |
InChI |
InChI=1S/C8H11NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h4-5H,1H2,2-3H3,(H,9,10)/b7-5- |
Clé InChI |
DRLOHFUGXAHKLH-ALCCZGGFSA-N |
SMILES isomérique |
CC(=O)N/C(=C\C=C)/C(=O)OC |
SMILES canonique |
CC(=O)NC(=CC=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


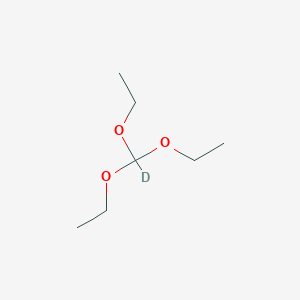
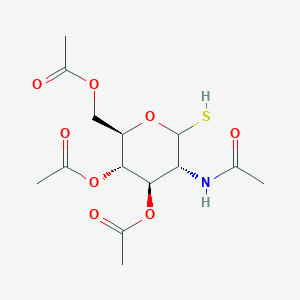
![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
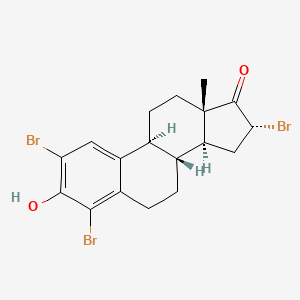
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
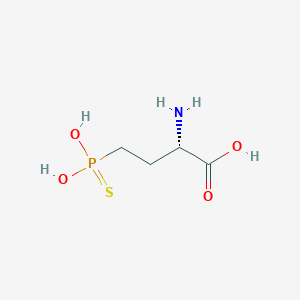
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
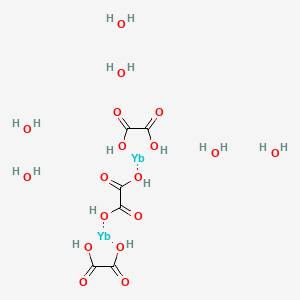
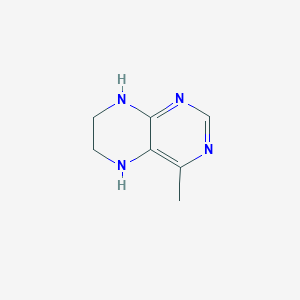
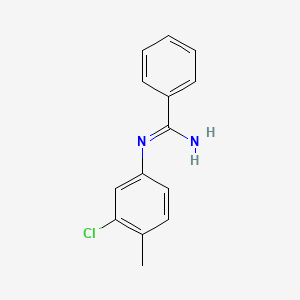
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
